N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Description
N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
- Research has shown that compounds structurally similar to "N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide" demonstrate promising antibacterial and antifungal activities. This was observed in a study where analog compounds were synthesized and evaluated for their effectiveness against various bacterial and fungal strains (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).
Potential for Immunosuppressive Activities
- Another research highlighted the synthesis of N-aryl-3-(indol-3-yl)propanamides, which demonstrated significant inhibitory activity on murine splenocytes proliferation in vitro and on mice delayed-type hypersensitivity (DTH) assay in vivo, suggesting potential immunosuppressive properties (F. Giraud, P. Marchand, D. Carbonnelle, Michael Sartor, F. Lang, M. Duflos, 2010).
Antioxidant and Anticancer Activities
- A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which are structurally related to the mentioned compound, found significant antioxidant and anticancer activities in vitro. These activities were assessed against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential applications in cancer research (I. Tumosienė, K. Kantminienė, Arnas Klevinskas, V. Petrikaitė, I. Jonuškienė, V. Mickevičius, 2020).
Anti-inflammatory and Analgesic Potential
- Another related compound, (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, was synthesized and found to have high analgesic and anti-inflammatory activity without inducing gastric lesions. This suggests potential applications in developing non-ulcerogenic anti-inflammatory and analgesic agents (B. Berk, D. Erol, Esra Kupeli, E. Yeşilada, 2009).
Herbicidal Activity
- Research on a structurally related compound, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, revealed effective herbicidal activity, suggesting potential applications in agriculture (Liu, Guo-hua, Xue, Yun-Ning, Yao, Mei, Fang, Hai-bin, Yu, Han, 2007).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-28-16-7-6-12(10-14(16)21)23-17(26)8-9-25-11-22-18-13-4-2-3-5-15(13)24-19(18)20(25)27/h2-7,10-11,24H,8-9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCZCLQFOMNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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